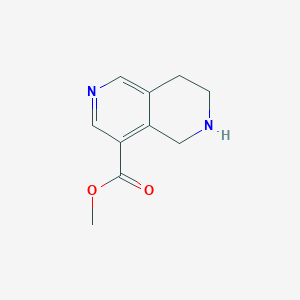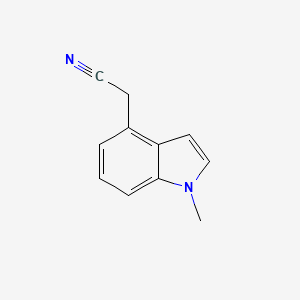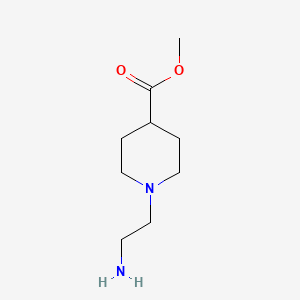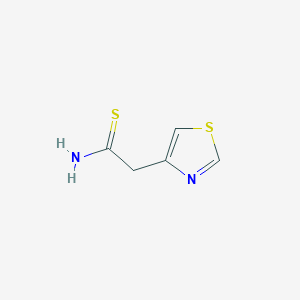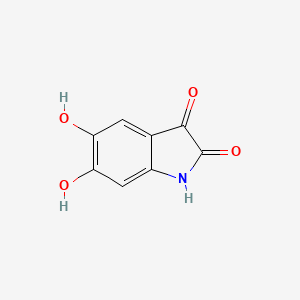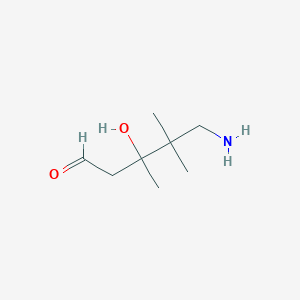
5-Amino-3-hydroxy-3,4,4-trimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-hydroxy-3,4,4-trimethylpentanal: is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a highly branched carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-3,4,4-trimethylpentanal typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl functional groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3-hydroxy-3,4,4-trimethylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or other nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-hydroxy-3,4,4-trimethylpentanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-hydroxy-3,4,4-trimethylpentanal involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanoic acid
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanol
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanone
Uniqueness: 5-Amino-3-hydroxy-3,4,4-trimethylpentanal is unique due to its specific combination of functional groups and branched carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
5-amino-3-hydroxy-3,4,4-trimethylpentanal |
InChI |
InChI=1S/C8H17NO2/c1-7(2,6-9)8(3,11)4-5-10/h5,11H,4,6,9H2,1-3H3 |
InChI-Schlüssel |
QDWXRTMIDVHSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C)(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


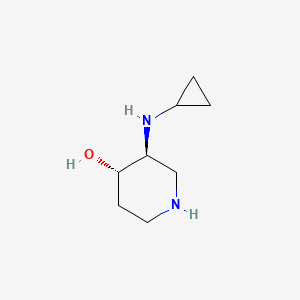
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
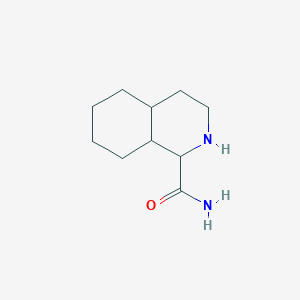
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)


![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)

